molecular formula C12H10N2O5 B2394214 6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid CAS No. 860610-20-4

6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Cat. No. B2394214
CAS RN: 860610-20-4
M. Wt: 262.221
InChI Key: FYHIMZKGTWCCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodioxole and pyrimidine rings, followed by the introduction of the carboxylic acid group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole and pyrimidine rings, along with the carboxylic acid group. The benzodioxole group is a type of aromatic ether, while the pyrimidine is a type of diazine, a class of heterocyclic aromatic organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxole, pyrimidine, and carboxylic acid groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the pyrimidine could participate in various nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole and pyrimidine rings would likely make it relatively stable, while the carboxylic acid group could make it somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

Potential as a COX Inhibitor

Some benzodioxole derivatives have been studied as potential COX inhibitors . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various biological responses . Inhibiting these enzymes can have therapeutic effects in treating diseases like arthritis and rheumatism .

Cytotoxic Agents

Benzodioxole derivatives have also been evaluated for their cytotoxic effects . They have been shown to exhibit cytotoxic activity against certain cancer cell lines at higher concentration ranges .

Potential Therapeutic Applications

Since the mid-2000s, there has been a resurgence of interest in compounds like this as potential therapeutic agents . Their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects, make them promising candidates for treating various conditions .

Future Directions

The study and application of such a compound could be a potential area of research in organic chemistry or medicinal chemistry. Its unique structure could make it interesting for the study of new synthetic methods, reactivity, or potential biological activity .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-11(16)8-4-7(13-12(17)14-8)6-1-2-9-10(3-6)19-5-18-9/h1-4,7H,5H2,(H,15,16)(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHIMZKGTWCCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C=C(NC(=O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

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